[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1353943-49-3) is a piperidine-derived tertiary amine featuring a tert-butyl carbamate group, an isopropyl substituent, and a 2-chloroacetyl moiety. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly kinase inhibitors or protease modulators . Its structural complexity—combining a piperidine scaffold with protective (tert-butyl carbamate) and reactive (chloroacetyl) groups—enables versatility in further functionalization. However, commercial availability of this compound has been discontinued, as noted in recent supplier catalogs .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29ClN2O3/c1-12(2)19(15(21)22-16(3,4)5)11-13-6-8-18(9-7-13)14(20)10-17/h12-13H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTBCKOQBMPHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111667 | |
| Record name | Carbamic acid, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353943-49-3 | |
| Record name | Carbamic acid, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353943-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, with the CAS number 1353943-49-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is C16H29ClN2O3. It features a piperidine ring substituted with a chloroacetyl group, which is crucial for its biological interactions. The structure can be represented as follows:
The compound's biological activity is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neural signaling pathways and exhibiting potential neuroprotective effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
In vitro studies have suggested that the compound may offer neuroprotective benefits, particularly in models of oxidative stress. It appears to mitigate neuronal cell death induced by reactive oxygen species (ROS), possibly through the modulation of antioxidant enzyme activity.
Case Studies
- Study on Bacterial Resistance : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against antibiotic-resistant strains of bacteria. Results indicated that it significantly reduced bacterial load in infected models, suggesting its potential as an adjunct therapy in treating resistant infections.
- Neuroprotection in Animal Models : In a rodent model of ischemic stroke, administration of the compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. This suggests its role in protecting neuronal tissue under stress conditions.
Comparison with Similar Compounds
Key Observations:
Chloroacetyl vs. Carbamate-Only Derivatives : The target compound’s chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions, unlike the simpler carbamate derivative (CAS: 534595-60-3) .
Piperidine vs. Thienopyrimidine Hybrids: Compounds like those synthesized in EP 2 402 347 A1 integrate heterocyclic systems (e.g., thieno[3,2-d]pyrimidine), enhancing binding affinity to kinase targets compared to the chloroacetyl-piperidine scaffold .
Molecular Weight and Complexity: The target compound (343.87 g/mol) is heavier than its carbamate-only analog due to the chloroacetyl group, yet lighter than morpholinyl-thienopyrimidine hybrids (485.00 g/mol), reflecting divergent therapeutic applications .
Comparison with EP 2 402 347 A1 Compounds
The patent EP 2 402 347 A1 outlines analogous strategies, such as:
- Protective Group Chemistry : Use of tert-butyl carbamate to protect amines during synthesis, later deprotected under acidic conditions (e.g., HCl/ether) .
Pharmacological and Industrial Relevance
- Target Compound: Likely serves as a precursor for kinase inhibitors, leveraging the chloroacetyl group for covalent binding or further derivatization.
- Morpholinyl-Thienopyrimidine Analogs: Demonstrate enhanced kinase inhibition (e.g., mTOR, PI3K) due to planar aromatic systems, highlighting the therapeutic superiority of such hybrids over simpler piperidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
